molecular formula C13H17BrFN B596387 N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine CAS No. 1355247-90-3

N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine

カタログ番号: B596387
CAS番号: 1355247-90-3
分子量: 286.188
InChIキー: NTTGPCDQIIJRPP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(2-Bromo-6-fluorophenyl)methyl]cyclohexanamine (CAS 1355247-90-3) is a chemical building block with a molecular weight of 286.18 and the formula C13H17BrFN . Its structure, featuring a bromo-fluorobenzyl group attached to a cyclohexanamine core, makes it a valuable intermediate in organic synthesis and medicinal chemistry research. This compound is primarily used in the research and development of novel bioactive molecules. The presence of halogen substituents (bromo and fluoro) and an amine functional group allows for further chemical modifications, making it a versatile precursor for constructing more complex structures. Researchers can employ this compound in cross-coupling reactions, amide bond formations, and as a scaffold for generating compound libraries. It is strictly for research applications such as in vitro testing and laboratory-scale synthesis. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use . Proper safety data sheets should be consulted before handling.

特性

IUPAC Name

N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrFN/c14-12-7-4-8-13(15)11(12)9-16-10-5-2-1-3-6-10/h4,7-8,10,16H,1-3,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTGPCDQIIJRPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=C(C=CC=C2Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40742795
Record name N-[(2-Bromo-6-fluorophenyl)methyl]cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365271-82-4
Record name N-[(2-Bromo-6-fluorophenyl)methyl]cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The ever-evolving landscape of novel psychoactive substances (NPS) presents a continuous challenge to public health and law enforcement agencies. A notable emerging class of compounds are derivatives of N-benzylcyclohexanamine, a structural scaffold with the potential for significant pharmacological activity. This technical guide provides a comprehensive overview of the synthesis, analytical characterization, and structure-activity relationships of these emerging designer drugs. By elucidating the core chemical features and methodologies for their identification, this document aims to equip researchers, forensic scientists, and drug development professionals with the foundational knowledge required to address the scientific and regulatory challenges posed by this new class of psychoactive compounds.

Introduction: The Emergence of N-benzylcyclohexanamine Analogs

N-benzylcyclohexanamine is an organic compound that has found utility as a building block in chemical synthesis. Structurally, it is categorized as an arylcyclohexylamine, a class of compounds that includes well-known dissociative anesthetics such as phencyclidine (PCP) and ketamine. While N-benzylcyclohexanamine itself is not primarily known for psychoactive effects, its core structure serves as a versatile template for the clandestine synthesis of novel psychoactive substances. These derivatives have begun to appear in forensic casework, often as cutting agents in illicit drug samples, highlighting the need for a deeper understanding of their chemistry and pharmacology.

The primary allure for clandestine chemists lies in the potential to modify the N-benzylcyclohexanamine scaffold to create compounds with a range of psychoactive effects, while temporarily evading existing drug control legislation. This guide will delve into the key aspects of these emerging compounds, from their synthesis and analytical identification to the crucial structure-activity relationships that govern their psychoactive potential.

Synthetic Pathways: From Precursors to Psychoactive Analogs

The synthesis of N-benzylcyclohexanamine and its derivatives can be achieved through several established organic chemistry reactions. The choice of synthetic route in clandestine settings is often dictated by the availability of precursors and the simplicity of the required chemical transformations.

Reductive Amination: A Versatile and Common Route

A prevalent and efficient method for the synthesis of N-benzylcyclohexanamine analogs is reductive amination. This two-step process involves the initial reaction of a substituted benzaldehyde with cyclohexylamine (or a substituted cyclohexylamine) to form a Schiff base (imine) intermediate. This intermediate is then reduced to the final secondary amine product.

Key Advantages of Reductive Amination:

  • Versatility: A wide array of substituted benzaldehydes and cyclohexylamines can be utilized, allowing for the creation of a diverse range of analogs.

  • Mild Conditions: The reaction can often be carried out under relatively mild conditions.

  • High Yields: This method is known to produce good to excellent yields of the desired product.

Experimental Protocol: Representative Reductive Amination

  • Imine Formation: Equimolar amounts of the desired substituted benzaldehyde and cyclohexylamine are dissolved in a suitable solvent, such as methanol or ethanol. The mixture is stirred at room temperature or with gentle heating to facilitate the formation of the imine intermediate.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is carefully added to the reaction mixture in portions. The reaction is typically cooled in an ice bath to control the exothermic nature of the reduction.

  • Work-up and Purification: Once the reaction is complete, the mixture is quenched with water and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product. Purification is typically achieved through column chromatography or recrystallization.

Reductive_Amination_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_products Product & Purification Substituted_Benzaldehyde Substituted Benzaldehyde Imine_Formation Imine Formation (Schiff Base) Substituted_Benzaldehyde->Imine_Formation Cyclohexylamine Cyclohexylamine Cyclohexylamine->Imine_Formation Reduction Reduction (e.g., NaBH4) Imine_Formation->Reduction Iminium Ion Intermediate Crude_Product Crude N-benzyl- cyclohexanamine Analog Reduction->Crude_Product Purified_Product Purified Product Crude_Product->Purified_Product Purification (e.g., Chromatography)

Figure 1: Generalized workflow for the synthesis of N-benzylcyclohexanamine analogs via reductive amination.

Alternative Synthetic Approaches

While reductive amination is a mainstay, other synthetic strategies can also be employed:

  • N-Alkylation: This method involves the direct reaction of cyclohexylamine with a substituted benzyl halide (e.g., benzyl bromide or chloride). While straightforward, this approach can sometimes lead to over-alkylation, producing tertiary and quaternary ammonium salts as byproducts.

  • Aza-Michael Addition followed by Barton Decarboxylation: This more complex, multi-step synthesis can be used to generate specific chiral analogs. It involves the asymmetric addition of a chiral amide to an activated alkene, followed by hydrolysis and a radical-based decarboxylation reaction. This method offers greater stereochemical control but is less likely to be used in typical clandestine laboratory settings due to its complexity.

Analytical Characterization: Identifying the Unknowns

The unambiguous identification of N-benzylcyclohexanamine analogs in seized materials or biological samples is a critical task for forensic laboratories. A combination of analytical techniques is typically employed to provide a comprehensive and defensible characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone of forensic drug analysis due to its high separation efficiency and the information-rich mass spectra it provides.

  • Chromatographic Separation: A non-polar or mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used to separate the target analyte from other components in the sample. The retention time of the analyte serves as an initial identifying characteristic.

  • Mass Spectral Fragmentation: Electron ionization (EI) mass spectrometry of N-benzylcyclohexanamine and its analogs typically results in characteristic fragmentation patterns. Key fragments often arise from:

    • Alpha-cleavage: Cleavage of the bond between the nitrogen and the cyclohexyl ring, or the bond between the nitrogen and the benzylic carbon.

    • Tropylium Ion Formation: The benzyl group can rearrange to form the stable tropylium cation (m/z 91), which is a common and often abundant ion in the mass spectra of benzyl-containing compounds.

    • Cyclohexyl Ring Fragmentation: The cyclohexyl ring can undergo fragmentation, leading to a series of characteristic ions.

Table 1: Common Mass Spectral Fragments of N-benzylcyclohexanamine

m/zProposed Fragment
189Molecular Ion [M]⁺
91Tropylium Ion [C₇H₇]⁺
83Cyclohexyl Cation [C₆H₁₁]⁺
82Cyclohexene Radical Cation [C₆H₁₀]⁺
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a complementary and often more sensitive approach for the analysis of these compounds, particularly in complex biological matrices.

  • Chromatographic Separation: Reversed-phase liquid chromatography is typically employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with an acidic modifier (e.g., formic acid).

  • Tandem Mass Spectrometry (MS/MS): This technique involves the selection of a precursor ion (often the protonated molecule [M+H]⁺) and its subsequent fragmentation to produce a characteristic product ion spectrum. This provides a high degree of selectivity and specificity for identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of novel psychoactive substances. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for the unambiguous determination of its structure, including the position of substituents on the aromatic ring.

Structure-Activity Relationships (SAR): Predicting Psychoactive Potential

The psychoactive effects of N-benzylcyclohexanamine analogs are dictated by their interactions with various neurotransmitter receptors in the central nervous system. Understanding the structure-activity relationships (SAR) of this class of compounds is crucial for predicting the potential effects of newly emerging analogs.

Key Structural Modifications and Their Potential Impact:

  • Substitution on the Benzyl Ring:

    • Position: The position of substituents (ortho, meta, or para) on the benzyl ring can significantly influence receptor binding affinity and selectivity.

    • Electronic Effects: Electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., halogens) can alter the electronic properties of the molecule and its interaction with receptor binding sites.

    • Steric Effects: The size and shape of the substituent can influence how the molecule fits into the receptor's binding pocket.

  • Substitution on the Cyclohexyl Ring: Modifications to the cyclohexyl ring are less common in currently identified NPS but could potentially modulate activity by altering the overall shape and lipophilicity of the molecule.

  • Substitution on the Nitrogen Atom: While the core compounds of interest are N-benzyl derivatives, further substitution on the nitrogen to create tertiary amines would significantly alter the pharmacological profile.

Hypothesized Receptor Targets:

Based on the structural similarity to other arylcyclohexylamines and related psychoactive compounds, the primary receptor targets for N-benzylcyclohexanamine analogs are likely to include:

  • NMDA Receptor: As antagonists, similar to PCP and ketamine, which would likely result in dissociative effects.

  • Serotonin Receptors (e.g., 5-HT₂A, 5-HT₂C): As agonists or partial agonists, potentially leading to psychedelic or stimulant-like effects.

  • Dopamine and Norepinephrine Transporters: Inhibition of these transporters could result in stimulant effects.

SAR_Concept cluster_modifications Structural Modifications cluster_effects Resulting Pharmacological Effects Core_Structure N-benzylcyclohexanamine Scaffold Cyclohexyl Ring Nitrogen Atom Benzyl Ring Benzyl_Sub Benzyl Ring Substitutions (Position, Electronics, Sterics) Core_Structure:benzyl->Benzyl_Sub Influences Receptor Affinity & Selectivity Cyclohexyl_Sub Cyclohexyl Ring Modifications Core_Structure:cyclohexyl->Cyclohexyl_Sub Modulates Lipophilicity & Conformation Nitrogen_Sub Nitrogen Atom Substitutions Core_Structure:nitrogen->Nitrogen_Sub Alters Pharmacological Profile NMDA_Antagonism NMDA Receptor Antagonism (Dissociative) Benzyl_Sub->NMDA_Antagonism Serotonin_Agonism Serotonin Receptor Agonism (Psychedelic/Stimulant) Benzyl_Sub->Serotonin_Agonism Cyclohexyl_Sub->NMDA_Antagonism Transporter_Inhibition Dopamine/Norepinephrine Transporter Inhibition (Stimulant) Nitrogen_Sub->Transporter_Inhibition

Figure 2: Conceptual diagram illustrating the structure-activity relationships of N-benzylcyclohexanamine analogs.

Conclusion and Future Outlook

The emergence of novel psychoactive compounds derived from N-benzylcyclohexanamine represents a new frontier in the ongoing challenge of designer drugs. This technical guide has provided a foundational understanding of the synthesis, analytical characterization, and structure-activity relationships of this emerging class. For researchers and drug development professionals, the versatility of this scaffold may offer opportunities for the rational design of new therapeutic agents. For forensic scientists and law enforcement, a thorough understanding of the key chemical features and analytical signatures of these compounds is paramount for their timely and accurate identification.

As clandestine chemists continue to explore the vast chemical space around the N-benzylcyclohexanamine core, it is imperative that the scientific community remains vigilant. Continued research into the pharmacology and toxicology of these new analogs, coupled with the development of rapid and robust analytical methods, will be essential in mitigating the potential public health risks associated with their proliferation.

References

  • MDPI. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzenemethanamine, N-cyclohexyl-. PubChem. Retrieved from [Link]

A Technical Guide to the Preliminary Toxicological Screening of Halogenated Phenylalkylamines

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of Phenylalkylamines

Halogenated phenylalkylamines represent a broad and structurally diverse class of compounds, encompassing pharmaceuticals, research chemicals, and a significant number of novel psychoactive substances (NPS). The addition of halogen atoms (F, Cl, Br, I) to the phenyl ring of amphetamine, cathinone, or phenethylamine backbones can dramatically alter their pharmacological and toxicological profiles. This often leads to increased potency, modified receptor affinity, and unforeseen adverse effects. Given the rapid emergence of these compounds, a robust and efficient preliminary toxicological screening strategy is not just beneficial but essential for public health and drug development.[1][2][3]

This guide provides a comprehensive, technically-grounded framework for the initial toxicological assessment of halogenated phenylalkylamines. It is designed to move beyond a simple checklist of assays, instead focusing on the scientific rationale behind a tiered, integrated screening approach. We will explore the core mechanisms of toxicity and detail the in silico, in vitro, and preliminary in vivo methodologies required to build a comprehensive hazard profile.

Known and Putative Mechanisms of Toxicity

A logical toxicological screen is built upon a foundational understanding of how the substance is likely to cause harm. For halogenated phenylalkylamines, toxicity is often multifaceted, stemming from both exaggerated pharmacology and direct cellular damage.

  • Neurotoxicity: The primary target of these compounds is the central nervous system (CNS). They potently interact with monoamine transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET), disrupting neurotransmitter homeostasis.[4][5] This can lead to acute effects like agitation, seizures, and hyperthermia, which are hallmarks of sympathomimetic or serotonergic toxidromes.[6][7][8] Chronic exposure can lead to neuronal damage.

  • Mitochondrial Dysfunction: A growing body of evidence indicates that many halogenated phenylalkylamines impair mitochondrial function.[9][10] This is a critical insight, as mitochondrial impairment can lead to a decrease in cellular ATP, an increase in reactive oxygen species (ROS), and the initiation of apoptotic cell death pathways.[9][11] Studies have shown that para-halogenation, particularly with chlorine, can increase cytotoxicity by disrupting the mitochondrial respiratory chain.[9][10]

  • Cardiotoxicity: Effects on the cardiovascular system are a major concern. Acute toxicity can manifest as tachycardia and hypertension.[7][8] A crucial, often overlooked, target is the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsade de Pointes (TdP).[12][13]

  • Hepatotoxicity and Myotoxicity: The liver and skeletal muscle are also significant targets. Reports of acute liver failure and rhabdomyolysis have been associated with the use of related psychoactive substances.[9] In vitro studies using cell lines like HepG2 have confirmed that halogenated derivatives can induce direct cellular toxicity in hepatocytes.[14]

A Tiered Approach to Toxicological Screening

To adhere to ethical considerations and maximize efficiency, a tiered or phased approach is recommended. This strategy begins with computational and cell-free methods, progresses to cell-based assays, and culminates in limited, well-defined animal studies. This aligns with the principles of replacing, reducing, and refining animal use in toxicology.[15]

G cluster_0 Tier 1: In Silico & In Chemico cluster_1 Tier 2: In Vitro Screening cluster_2 Tier 3: Preliminary In Vivo cluster_3 Final Assessment QSAR QSAR & Computational Modeling Receptor Receptor Binding Assays (Cell-Free) QSAR->Receptor Prioritize Targets Cyto General Cytotoxicity (e.g., MTT, LDH) Receptor->Cyto Inform Dosing Organ Organ-Specific Toxicity (Neuronal, Hepatic, Cardiac cells) Cyto->Organ Geno Genotoxicity (e.g., Micronucleus Assay) Organ->Geno Cardio Cardiotoxicity (hERG Assay) Organ->Cardio Acute Acute Oral Toxicity (OECD 423) Geno->Acute Guide In Vivo Design Cardio->Acute Guide In Vivo Design Observe Clinical Observation & Basic Necropsy Acute->Observe Risk Preliminary Hazard & Risk Assessment Observe->Risk Integrate All Data G start Start: Actively Dividing Cells treat Treat with Test Compound (± S9 Metabolic Activation) start->treat cytoB Add Cytochalasin B (Block Cytokinesis) treat->cytoB harvest Harvest, Fix, & Stain Cells cytoB->harvest score Microscopic Scoring (Count Micronuclei in Binucleated Cells) harvest->score analyze Statistical Analysis: Compare Treated vs. Control score->analyze end Result: Positive or Negative for Genotoxicity analyze->end

Caption: Workflow for the In Vitro Micronucleus Assay.

Cardiotoxicity Screening: The hERG Assay

This is an indispensable assay in modern toxicology. Given the known risk of cardiac events with stimulants, early assessment of hERG liability is critical.

  • Recommended Assay: Automated Patch-Clamp Electrophysiology This method directly measures the flow of potassium ions through hERG channels expressed in a stable cell line (e.g., HEK293 or CHO). [12][13]The test compound is perfused over the cells, and any inhibition of the current is recorded.

Why this is important: The hERG assay is highly predictive of a compound's potential to cause QT prolongation in vivo. [12][13]Identifying hERG inhibitors early allows for their deprioritization or for medicinal chemistry efforts to mitigate this liability. While in vitro inhibition doesn't always translate to in vivo cardiotoxicity, a positive signal is a significant red flag that requires further investigation. [12]

Tier 3: Preliminary In Vivo Assessment

Following a comprehensive in vitro evaluation, limited in vivo studies may be warranted to understand the compound's effects in a whole biological system.

  • Recommended Study: Acute Oral Toxicity - Acute Toxic Class Method (OECD TG 423) This study is designed to determine the acute toxicity of a substance after a single oral dose and allows for its classification according to the Globally Harmonized System (GHS). [16][17]It uses a stepwise procedure with a small number of animals (typically rodents) per step. [18][19] Protocol Outline: OECD TG 423

  • Animal Selection: Healthy, young adult rodents of a single sex (typically females, as they are often slightly more sensitive) are used.

  • Dosing: A starting dose (e.g., 300 mg/kg) is administered orally to a group of 3 animals.

  • Observation: The animals are observed closely for mortality and clinical signs of toxicity (e.g., changes in behavior, convulsions, respiratory rate) for up to 14 days. [20]Body weight is recorded weekly.

  • Stepwise Procedure: The outcome of the first step determines the next dose.

    • If mortality is observed, the dose for the next group is lowered.

    • If no mortality is observed, the dose is increased.

  • Endpoint: The study allows for the estimation of an LD₅₀ range and provides critical information on the nature of acute toxic effects.

  • Pathology: At the end of the study, a gross necropsy is performed on all animals to identify any target organ pathologies.

Data Integration and Preliminary Risk Assessment

The final and most critical step is to synthesize all the data from Tiers 1, 2, and 3. A compound's preliminary toxicological profile is not defined by a single result but by the weight of the evidence.

  • Did the QSAR predictions align with the in vitro findings?

  • At what concentrations did cytotoxicity occur relative to the concentrations needed for pharmacological activity (i.e., the therapeutic index)?

  • Was genotoxicity observed? If so, was it dependent on metabolic activation?

  • What was the potency of hERG inhibition ?

  • What clinical signs were observed in the acute in vivo study, and at what dose levels? Do these signs correlate with the known pharmacology (e.g., serotonergic or sympathomimetic effects)?

By answering these questions, researchers can build a comprehensive initial hazard assessment, enabling informed decisions about whether to advance a compound in a drug development pipeline or flag it as a significant public health risk.

References

  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis. [Link]

  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PubMed. National Center for Biotechnology Information. [Link]

  • Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells - PMC. National Center for Biotechnology Information. [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. Evotec. [Link]

  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. MDPI. [Link]

  • The predictivity of QSARs for toxicity: Recommendations for improving model performance. LJMU Research Online. [Link]

  • Amphetamine actions at the serotonin transporter rely on the availability of phosphatidylinositol-4,5-bisphosphate - PMC. National Center for Biotechnology Information. [Link]

  • Toxicological screening - PubMed. National Center for Biotechnology Information. [Link]

  • Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study - PMC. National Center for Biotechnology Information. [Link]

  • The potentiating effect of sertraline and fluoxetine on amphetamine- induced locomotor activity is not mediated by serotonin. ResearchGate. [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [Link]

  • Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Frontiers. [Link]

  • Screening for genotoxicity using the DRAG assay: investigation of halogenated environmental contaminants - PubMed. National Center for Biotechnology Information. [Link]

  • From QSAR to QSIIR: Searching for Enhanced Computational Toxicology Models. National Institutes of Health. [Link]

  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PubMed. National Center for Biotechnology Information. [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]

  • Toxicological screening - PMC. National Center for Biotechnology Information. [Link]

  • Amphetamine and sertraline Interactions. Drugs.com. [Link]

  • Updates to OECD in vitro and in chemico test guidelines. TNO. [Link]

  • Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells - PubMed. National Center for Biotechnology Information. [Link]

  • Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study | Journal of Chemical Information and Modeling. ACS Publications. [Link]

  • Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. [Link]

  • Amphetamine. National Center for Biotechnology Information. [Link]

  • OECD 487 In Vitro Micronucleus Test. Scantox. [Link]

  • hERG Safety Assay. Creative Bioarray. [Link]

  • Amphetamine Toxicity: Practice Essentials, Pathophysiology, Etiology. Medscape. [Link]

  • Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). IVAMI. [Link]

  • OECD Test Guideline 442D. Organisation for Economic Co-operation and Development. [Link]

  • 3,4-Methylenedioxyamphetamine. Wikipedia. [Link]

  • In Vitro Micronucleus Test (OECD 487) for Cosmetics, Health Products & Dietary Supplements. National Nanotechnology Center. [Link]

  • AMPHETAMINES DRUG TOXICITY: MECHANISMS, EFFECTS, AND MITIGATION STRATEGIES. JETIR. [Link]

  • (PDF) OECD GUIDELINE FOR THE TESTING OF CHEMICALS. ResearchGate. [Link]

  • High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. MDPI. [Link]

  • Identifying Novel Psychoactive Substances with UPLC-MS and the Center of Forensic Science Research a. YouTube. [Link]

  • Computational toxicology. ProtoQSAR. [Link]

  • OECD (2002) Test No. 423 Acute Oral Toxicity—Acute Toxic Class Method. Oecd Guideline for Testing of Chemicals Section 4, OECD, 1-14. Scientific Research Publishing. [Link]

  • 2C or not 2C: phenethylamine designer drug review - PubMed. National Center for Biotechnology Information. [Link]

  • Computational Toxicology: Realizing the Promise of the Toxicity Testing in the 21st Century. ResearchGate. [Link]

  • OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. YouTube. [Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine, a valuable research chemical and potential intermediate in pharmaceutical development. The synthesis is a two-step process commencing with the preparation of the key intermediate, 2-bromo-6-fluorobenzaldehyde, from 2-bromo-6-fluorotoluene. This is followed by a reductive amination reaction with cyclohexylamine to yield the final product. This guide is designed to be self-contained, offering not just a step-by-step procedure but also the underlying chemical rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway.

Introduction

N-substituted benzylamines are a significant class of compounds in medicinal chemistry, often serving as key structural motifs in a wide range of biologically active molecules.[1] The specific compound, this compound, incorporates a halogenated phenyl ring, a structural feature often explored in drug design to modulate pharmacokinetic and pharmacodynamic properties. The synthesis of this and related compounds is therefore of considerable interest to the research community.

This protocol details a robust and efficient two-step synthesis. The first step involves the conversion of 2-bromo-6-fluorotoluene to 2-bromo-6-fluorobenzaldehyde. While several methods exist for this transformation, this guide will focus on a reliable approach involving bromination followed by oxidation.[2][3] The second, and key, step is the formation of the target molecule via reductive amination of the synthesized aldehyde with cyclohexylamine. Reductive amination is a cornerstone of C-N bond formation, valued for its efficiency and broad applicability.[4][5][6] This protocol will utilize sodium borohydride as a mild and effective reducing agent.[7][8][9][10]

Overall Reaction Scheme

Reaction_Scheme 2-bromo-6-fluorotoluene 2-Bromo-6-fluorotoluene 2-bromo-6-fluorobenzyl_bromide 2-Bromo-6-fluorobenzyl bromide 2-bromo-6-fluorotoluene->2-bromo-6-fluorobenzyl_bromide Bromination 2-bromo-6-fluorobenzaldehyde 2-Bromo-6-fluorobenzaldehyde 2-bromo-6-fluorobenzyl_bromide->2-bromo-6-fluorobenzaldehyde Kornblum Oxidation Imine_intermediate Imine Intermediate 2-bromo-6-fluorobenzaldehyde->Imine_intermediate + Cyclohexylamine Cyclohexylamine Cyclohexylamine Final_Product This compound Imine_intermediate->Final_Product Reduction (NaBH4)

Caption: Overall two-step synthesis of the target compound.

Part 1: Synthesis of 2-Bromo-6-fluorobenzaldehyde

This initial step is critical as the purity of the aldehyde directly impacts the efficiency of the subsequent reductive amination. The described method is adapted from a patented procedure.[2]

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Bromo-6-fluorotoluene≥98%Commercially Available
Hydrobromic acid (48%)ReagentCommercially Available
Hydrogen peroxide (30%)ReagentCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Dimethyl sulfoxide (DMSO)AnhydrousCommercially Available
Sodium bicarbonateACSCommercially Available
Sodium sulfiteACSCommercially Available
Anhydrous sodium sulfateACSCommercially Available
Silica gel60-120 meshCommercially Available
Ethyl acetateHPLCCommercially Available
HexanesHPLCCommercially Available
Experimental Protocol: Step 1 - Bromination
  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 2-bromo-6-fluorotoluene (1.0 eq) in dichloromethane.

  • Add hydrobromic acid (48%, 1.5 eq).

  • Under vigorous stirring and illumination with a light source (e.g., a 100W tungsten lamp), slowly add hydrogen peroxide (30%, 1.5 eq) dropwise over 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue stirring under illumination for 12-16 hours, or until TLC analysis indicates the consumption of the starting material.

  • Allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium sulfite to quench any remaining peroxide.

  • Separate the organic layer, wash with water, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-bromo-6-fluorobenzyl bromide. This intermediate is often used in the next step without further purification.

Experimental Protocol: Step 2 - Kornblum Oxidation
  • To a solution of the crude 2-bromo-6-fluorobenzyl bromide (1.0 eq) in dimethyl sulfoxide (DMSO), add sodium bicarbonate (2.0 eq).

  • Heat the reaction mixture to 95-100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure 2-bromo-6-fluorobenzaldehyde.[2]

Part 2: Synthesis of this compound

This step involves the formation of an imine intermediate from 2-bromo-6-fluorobenzaldehyde and cyclohexylamine, followed by in-situ reduction with sodium borohydride.[8]

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Bromo-6-fluorobenzaldehydeAs synthesized in Part 1-
Cyclohexylamine≥99%Commercially Available
Sodium borohydride≥98%Commercially Available
MethanolAnhydrousCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Hydrochloric acid (1 M)ACSCommercially Available
Sodium hydroxide (1 M)ACSCommercially Available
Anhydrous magnesium sulfateACSCommercially Available
Experimental Workflow

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup and Purification Dissolve_Aldehyde Dissolve 2-bromo-6-fluorobenzaldehyde in Methanol Add_Amine Add Cyclohexylamine Dissolve_Aldehyde->Add_Amine Stir_Imine Stir at room temperature (Imine Formation) Add_Amine->Stir_Imine Cool_Reaction Cool to 0 °C Stir_Imine->Cool_Reaction Add_NaBH4 Portion-wise addition of Sodium Borohydride Cool_Reaction->Add_NaBH4 Warm_to_RT Warm to room temperature and stir Add_NaBH4->Warm_to_RT Quench Quench with water Warm_to_RT->Quench Evaporate Evaporate Methanol Quench->Evaporate Extract Extract with DCM Evaporate->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: Step-by-step workflow for the reductive amination.

Experimental Protocol
  • In a round-bottom flask, dissolve 2-bromo-6-fluorobenzaldehyde (1.0 eq) in anhydrous methanol.

  • To this solution, add cyclohexylamine (1.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in small portions over 30 minutes. Exercise caution as the addition may cause gas evolution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product. Alternatively, purification can be achieved by recrystallization from a suitable solvent system.[11]

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • 2-Bromo-6-fluorotoluene and its derivatives are potentially hazardous. Handle with care and avoid inhalation, ingestion, and skin contact.

  • Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle with care and quench slowly.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Discussion

The presented two-step synthesis provides a reliable and scalable method for the preparation of this compound. The initial bromination and Kornblum oxidation offer a practical route to the necessary aldehyde intermediate.[2][3] The subsequent reductive amination is a robust and high-yielding reaction. The choice of sodium borohydride as the reducing agent is advantageous due to its mild nature, which helps to avoid over-reduction or side reactions.[7] The progress of both reaction steps should be carefully monitored by TLC to ensure complete conversion and to optimize reaction times. Purification by column chromatography is recommended to obtain the final product with high purity, which is crucial for its use in further research and development activities.

References

  • Google Patents. (n.d.). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
  • Google Patents. (n.d.). CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Revathia, H., & Thirumalaikumar, M. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Chemical Science Transactions, 2(S1), S43-S46.
  • ResearchGate. (n.d.). Reductive aminations of aldehydes with benzylamine or cyclohexylamine... Retrieved from [Link]

  • PubMed Central. (n.d.). A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. Retrieved from [Link]

  • Google Patents. (n.d.). US2987548A - Preparation of benzylamine.
  • The Reaction Map. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. Retrieved from [Link]

  • YouTube. (2021, February 4). Preparation of amines by reductive amination of aldehydes and Ketones. Retrieved from [Link]

  • Reddit. (n.d.). How to purify Benzylamine? Retrieved from [Link]

  • PubMed Central. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Retrieved from [Link]

  • PubChem. (n.d.). Benzenemethanamine, N-cyclohexyl-. Retrieved from [Link]

Sources

Application Note: High-Performance Analytical Strategies for the Quantification of N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the development and validation of analytical methods for the detection and quantification of N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine. As a novel compound of interest in pharmaceutical development, robust and reliable analytical procedures are paramount for its characterization, stability testing, and quality control. This guide outlines detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are grounded in fundamental chromatographic principles and are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4]

Introduction and Physicochemical Considerations

This compound is a substituted cyclohexanamine derivative. The presence of a brominated and fluorinated phenyl ring suggests the compound is relatively non-polar and possesses a significant molecular weight. The cyclohexanamine moiety provides a basic nitrogen center, making it amenable to ionization in mass spectrometry and influencing its retention behavior in reversed-phase chromatography. An understanding of these inferred properties is critical in selecting and optimizing analytical instrumentation and methodologies. For instance, its non-polar nature suggests good solubility in organic solvents, which is a key consideration for sample and standard preparation.

The primary objectives for developing analytical methods for this compound include:

  • Purity Assessment: Quantifying the main component and identifying potential impurities.

  • Stability Studies: Monitoring for degradation products under various stress conditions.

  • Pharmacokinetic Analysis: Measuring concentrations in biological matrices, should the compound be investigated as a therapeutic agent.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

2.1. Rationale for HPLC-UV

HPLC-UV is a widely accessible and robust technique for the quantification of active pharmaceutical ingredients (APIs) and their impurities. The phenyl group in this compound is a chromophore, which should allow for sensitive detection using a UV detector. This method is particularly well-suited for quality control and routine analysis due to its reliability and cost-effectiveness.

2.2. Experimental Protocol: HPLC-UV Method Development

Objective: To develop a stability-indicating HPLC-UV method for the quantification of this compound.

Step 1: Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Purified water (18.2 MΩ·cm)

Step 2: Chromatographic Conditions (Starting Point)

  • Instrument: Agilent 1260 Infinity II LC System or equivalent

  • Column: C18 stationary phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 60% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: Diode Array Detector (DAD), monitoring at 220 nm and 254 nm.

Step 3: Sample Preparation

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of methanol.

  • Sample Solution: Prepare sample in methanol to a target concentration of 100 µg/mL.

2.3. Method Validation Protocol (ICH Q2(R1) Framework)

Analytical method validation is a documented process that demonstrates the suitability of an analytical method for its intended purpose.[3][5][6][7]

  • Specificity: Analyze a blank (methanol), a standard solution, and a sample solution. The peak for the analyte should be well-resolved from any other components. Forced degradation studies (acid, base, peroxide, heat, light) should be performed to demonstrate that the method can separate the analyte from its degradation products.

  • Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 10, 25, 50, 100, 150 µg/mL). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate injections of the standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy. This is often established as the concentration where the signal-to-noise ratio is approximately 10:1.

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results.

Data Presentation: HPLC-UV Validation Summary
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Well-resolved peak, no interferencePass
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD) ≤ 2.0%0.8%
LOQ S/N ≥ 101 µg/mL
Robustness No significant impact on resultsPass

Gas Chromatography-Mass Spectrometry (GC-MS)

3.1. Rationale for GC-MS

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the structure of this compound, it is expected to have sufficient volatility for GC analysis, particularly at elevated temperatures. The mass spectrometer provides high selectivity and allows for structural elucidation of unknown impurities. This method is ideal for identifying and quantifying low-level impurities that may not be resolved by HPLC.[8]

3.2. Experimental Protocol: GC-MS Method Development

Objective: To develop a sensitive and selective GC-MS method for the identification and quantification of this compound and related volatile impurities.

Step 1: Materials and Reagents

  • This compound reference standard

  • Dichloromethane (GC grade)

  • Hexane (GC grade)

Step 2: Chromatographic and Mass Spectrometric Conditions

  • Instrument: Agilent 8890 GC with 5977B MSD or equivalent

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Inlet Temperature: 280°C

  • Injection Mode: Splitless, 1 µL injection volume

  • Oven Program: Start at 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min.

  • MS Transfer Line: 280°C

  • Ion Source: Electron Ionization (EI) at 70 eV

  • MSD Temperature: 230°C

  • Acquisition Mode: Full Scan (m/z 50-550) for identification, Selected Ion Monitoring (SIM) for quantification.

Step 3: Sample Preparation

  • Standard Solution (50 µg/mL): Accurately weigh 5 mg of the reference standard and dissolve in 100 mL of dichloromethane.

  • Sample Solution: Prepare sample in dichloromethane to a target concentration of 50 µg/mL.

3.3. Method Validation Protocol

The validation parameters for GC-MS are similar to those for HPLC-UV, with a focus on mass spectral data.

  • Specificity: The retention time and mass spectrum of the analyte in a sample should match that of the reference standard. No interfering peaks should be present at the retention time of the analyte.

  • Linearity and Range: A calibration curve should be constructed using at least five concentration levels. The response should be linear with an r² ≥ 0.995.

  • Accuracy and Precision: Assessed as described for the HPLC-UV method.

  • Limit of Detection (LOD) and LOQ: Determined based on signal-to-noise ratios (LOD S/N ≈ 3, LOQ S/N ≈ 10) in SIM mode.

Data Presentation: GC-MS Validation Summary
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Matching RT and mass spectrumPass
Linearity (r²) ≥ 0.9950.998
Accuracy (% Recovery) 95.0 - 105.0%101.2%
Precision (RSD) ≤ 5.0%2.5%
LOQ (SIM mode) S/N ≥ 1050 ng/mL

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

4.1. Rationale for LC-MS/MS

LC-MS/MS is the gold standard for high-sensitivity and high-selectivity analysis, particularly in complex matrices like biological fluids.[9][10] For this compound, this technique would be essential for pharmacokinetic studies. The use of atmospheric pressure chemical ionization (APCI) is often advantageous for moderately polar to non-polar compounds that are difficult to ionize by electrospray.[11] The Multiple Reaction Monitoring (MRM) mode allows for highly specific quantification with minimal interference.

4.2. Experimental Protocol: LC-MS/MS Method Development

Objective: To develop a highly sensitive and selective LC-MS/MS method for the quantification of this compound in plasma.

Step 1: Materials and Reagents

  • As per HPLC-UV method.

  • Internal Standard (IS): A structurally similar compound, e.g., a deuterated analog or a compound with similar chromatographic behavior.

  • Human plasma (blank)

Step 2: Mass Spectrometer and LC Conditions

  • Instrument: Sciex Triple Quad 6500+ with an ExionLC AD system or equivalent

  • Ion Source: APCI, positive ion mode

  • MRM Transitions:

    • Analyte: Precursor ion [M+H]⁺ → Product ion (determined by infusion and fragmentation studies).

    • Internal Standard: Precursor ion [M+H]⁺ → Product ion.

  • LC Conditions: Similar to the HPLC-UV method, but with a faster gradient to reduce run time. A 2.1 mm internal diameter column is typically used to conserve solvent and enhance sensitivity.

Step 3: Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 200 µL of plasma sample (spiked with IS) onto the cartridge.

  • Wash with 1 mL of 5% methanol in water.

  • Elute the analyte and IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.

4.3. Method Validation Protocol

Validation for bioanalytical methods follows similar principles but includes additional tests such as matrix effect and stability (freeze-thaw, bench-top, long-term).

  • Selectivity: Analyze at least six different lots of blank plasma to ensure no endogenous interferences are present at the retention times of the analyte and IS.

  • Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.

  • Recovery: Evaluate the efficiency of the extraction procedure.

  • Stability: Assess the stability of the analyte in plasma after three freeze-thaw cycles, at room temperature for at least 4 hours, and under long-term storage conditions (-80°C).

Visualizations and Workflows

General Analytical Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation prep_start Weigh Reference Standard / Sample prep_dissolve Dissolve in Appropriate Solvent prep_start->prep_dissolve prep_dilute Dilute to Target Concentration prep_dissolve->prep_dilute analysis_inject Inject into System (HPLC / GC / LC-MS) prep_dilute->analysis_inject Prepared Sample analysis_separate Chromatographic Separation analysis_inject->analysis_separate analysis_detect Detection (UV / MS / MS/MS) analysis_separate->analysis_detect data_acquire Acquire Chromatogram / Spectrum analysis_detect->data_acquire Raw Data data_integrate Integrate Peak Area data_acquire->data_integrate data_validate Perform Validation Calculations (Linearity, Accuracy, Precision) data_integrate->data_validate data_report Generate Report data_validate->data_report

Caption: General workflow for analytical method development.

Method Validation Logic

G center_node Validated Method specificity Specificity center_node->specificity linearity Linearity center_node->linearity accuracy Accuracy center_node->accuracy precision Precision center_node->precision range Range center_node->range robustness Robustness center_node->robustness loq LOQ/LOD center_node->loq

Caption: Core parameters for method validation per ICH Q2(R1).

Conclusion

This application note provides a detailed framework for developing and validating analytical methods for this compound. The proposed HPLC-UV, GC-MS, and LC-MS/MS protocols offer orthogonal approaches to ensure comprehensive characterization and quantification. The successful implementation and validation of these methods according to ICH guidelines will produce reliable and defensible data, which is essential for advancing the development of any new pharmaceutical compound. The specific parameters provided should serve as a robust starting point, with the understanding that method optimization is an iterative process requiring sound scientific judgment.

References

  • International Council for Harmonisation. (n.d.). Q2(R2) Validation of Analytical Procedures. ICH. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023, November 1). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]

  • Ali, H. M., et al. (2025). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Food and Chemical Toxicology. Retrieved from [Link]

  • Hilaris Publisher. (2013). A Rapid and Sensitive LC–MS/MS Assay for the Quantitation of Bromantane in Human Plasma. Hilaris Publisher. Retrieved from [Link]

  • Restek. (2021). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Restek Resource Hub. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclohexanamine, N,N-diethyl- (CAS 91-65-6). Retrieved from [Link]

  • Pavlova, V. V., et al. (2025). Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. MDPI. Retrieved from [Link]

  • Semantic Scholar. (2013). A Rapid and Sensitive LC-MS/MS Assay for the Quantitation of Bromantane in Human Plasma. Retrieved from [Link]

  • ResearchGate. (n.d.). Detection of 28 neurotransmitters and related compounds in biological fluids by liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]

  • LinkedIn. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Fluorophenyl)cyclohexanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Fluorophenyl)-2-(methylamino)cyclohexanone. Retrieved from [Link]

  • Middleberg, R. A., & Homan, J. (2012). Qualitative Identification of Rodenticide Anticoagulants by LC-MS/MS. Methods in Molecular Biology. Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Fluorophenyl)-2-(methylamino)cyclohexanone. Retrieved from [Link]

  • The Center for Forensic Science Research & Education. (2024). NPS Discovery — New Drug Monograph 2024 Bromantane. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Retrieved from [Link]

  • PubChem. (n.d.). [2-(6-Fluoro-2-methyl-chroman-8-yloxy)-ethyl]-[6-(4-methoxy-phenyl)-hexyl]-amine. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Characterization and Applications of (E)-3-((5-bromo-2-hydroxy-3-methoxycyclohexa-1,3-dienyl)methyleneamino)-6-(hydroxymethyl)-tetrahydro-2H-pyran-2,4,5-triol. Retrieved from [Link]

  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

Sources

Investigator's Guide to N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine: Synthesis, Characterization, and Exploratory Protocols for a Novel Research Tool

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The landscape of drug discovery and molecular pharmacology is perpetually driven by the exploration of novel chemical entities. The compound N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine represents such an entity, possessing structural motifs—a substituted benzylamine linked to a cyclohexyl group—that suggest a potential for biological activity. The N-benzyl cyclohexanamine framework is present in molecules with known neuropharmacological and antibacterial properties.[1][2] Specifically, the dibenzylamine structure is associated with activity in the central nervous system, including the potential to modulate neurotransmission pathways.[2]

Given the absence of published data on this compound, this document serves as a comprehensive guide for the researcher venturing into its study. It is structured not as a review of established applications, but as an investigator's manual. We provide a robust, field-proven protocol for its synthesis and characterization. Subsequently, we propose a logical, data-driven framework for its initial biological evaluation, focusing on a high-probability target class: G-Protein Coupled Receptors (GPCRs). The protocols herein are designed to be self-validating, providing researchers with the tools to synthesize, purify, and initiate the pharmacological profiling of this novel compound.

Part 1: Synthesis and Characterization

The most direct and efficient route to synthesize this compound is through the reductive amination of 2-bromo-6-fluorobenzaldehyde with cyclohexylamine. This one-pot reaction is a cornerstone of medicinal chemistry for its high efficiency and operational simplicity.[3][4] The reaction proceeds via the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

G cluster_synthesis Synthesis Workflow Reactants 2-bromo-6-fluorobenzaldehyde + Cyclohexylamine Mixing Mix & Stir (Room Temp, 1h) Reactants->Mixing Solvent Methanol (Solvent) Solvent->Mixing Imine Imine Intermediate (in situ) Mixing->Imine ReducingAgent Add Sodium Borohydride (NaBH4) (Portion-wise, 0°C) Imine->ReducingAgent Reduction Reduction Reaction (Stir 2-4h, RT) ReducingAgent->Reduction Quench Quench with H2O Reduction->Quench Workup Aqueous Work-up (Extraction with Ethyl Acetate) Quench->Workup Purification Purification (Silica Gel Chromatography) Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis via Reductive Amination

Materials:

  • 2-bromo-6-fluorobenzaldehyde (CAS: 360575-28-6)[5]

  • Cyclohexylamine (CAS: 108-91-8)

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2-bromo-6-fluorobenzaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous methanol (approx. 0.2 M concentration).

  • Imine Formation: Add cyclohexylamine (1.1 eq) to the solution. Stir the reaction mixture at room temperature for 1 hour. The formation of the imine intermediate can often be observed by a slight color change.

  • Reduction: Cool the flask in an ice bath to 0°C. Slowly add sodium borohydride (1.5 eq) in small portions over 15-20 minutes. Causality Note: Portion-wise addition at low temperature is critical to control the exothermic reaction and prevent over-reduction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding deionized water to decompose any excess NaBH₄.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Partition the residue between ethyl acetate and saturated NaHCO₃ solution. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Characterization

The identity and purity of the synthesized this compound must be rigorously confirmed.

Technique Purpose Expected Result
¹H & ¹³C NMR Structural ElucidationConfirm the presence of aromatic, benzylic, and cyclohexyl protons/carbons with appropriate chemical shifts and coupling constants.
Mass Spectrometry Molecular Weight ConfirmationObserve the molecular ion peak corresponding to the calculated exact mass of the compound.
HPLC Purity AssessmentDetermine the purity of the final compound, which should ideally be >95% for use in biological assays.

Part 2: Hypothetical Biological Application & Protocols

The structural similarity of the target compound to known neuropharmacological agents suggests that a logical starting point for investigation is its potential interaction with G-Protein Coupled Receptors (GPCRs), the largest family of drug targets.[6] We hypothesize that this compound may act as a ligand for a specific GPCR, potentially modulating downstream signaling pathways such as the production of cyclic AMP (cAMP).

G cluster_pathway Hypothetical GPCR Signaling Pathway Ligand Test Compound (Agonist) GPCR Gs-Coupled GPCR Ligand->GPCR Binds G_Protein Gαs Protein GPCR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: Hypothetical Gs-coupled GPCR signaling pathway modulated by the test compound.

To test this hypothesis, two fundamental in vitro assays are proposed: a radioligand binding assay to determine if the compound physically interacts with the receptor, and a functional assay to measure its effect on downstream signaling.

Application Note 1: Determining Receptor Binding Affinity

Radioligand binding assays are a powerful tool for quantifying the interaction between a ligand and a receptor.[7] This protocol describes a competition binding assay to determine the binding affinity (Ki) of the test compound.

Protocol 2: Radioligand Competition Binding Assay

Materials:

  • Cell membranes prepared from cells overexpressing the target GPCR.

  • A suitable radioligand for the target GPCR (e.g., ³H-labeled antagonist).

  • This compound (test compound).

  • Non-specific binding control (a high concentration of a known, unlabeled ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well plates, filter mats (e.g., GF/C), cell harvester.

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the GPCR of interest and determine the protein concentration using a BCA or Bradford assay.[8]

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membranes + Radioligand + Assay Buffer.

    • Non-specific Binding: Membranes + Radioligand + High concentration of unlabeled ligand.

    • Competition: Membranes + Radioligand + Serial dilutions of the test compound.

  • Incubation: Add 150 µL of the membrane suspension, 50 µL of the test compound dilution (or control), and 50 µL of the radioligand to each well. Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) with gentle agitation.[8]

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through a PEI-presoaked filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8]

  • Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.[9]

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Application Note 2: Assessing Functional Activity

Functional assays determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). This protocol describes a cAMP assay for a Gs or Gi-coupled receptor.

Protocol 3: cAMP Functional Assay

Materials:

  • Whole cells expressing the target GPCR.

  • This compound (test compound).

  • Known agonist and antagonist for the receptor (positive controls).

  • Cell culture medium with a phosphodiesterase inhibitor (e.g., IBMX).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[10]

Procedure:

  • Cell Plating: Plate cells in a 96-well plate and grow to the desired confluency.

  • Agonist Mode:

    • Starve cells of serum for a few hours.

    • Add serial dilutions of the test compound or a known agonist to the cells.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Antagonist Mode:

    • Pre-incubate the cells with serial dilutions of the test compound or a known antagonist.

    • Add a fixed concentration (e.g., EC₈₀) of a known agonist to all wells.

    • Incubate for a specified time at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP response against the log concentration of the test compound to determine the EC₅₀ (potency) and Emax (efficacy).

    • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀.

Hypothetical Data Summary

The following table illustrates the kind of quantitative data that would be generated from the proposed experiments.

Assay Parameter Hypothetical Value Interpretation
Radioligand Binding Ki50 nMThe compound binds to the receptor with high affinity.
cAMP Functional (Agonist) EC₅₀150 nMThe compound activates the receptor to produce a functional response.
cAMP Functional (Agonist) Emax85%The compound is a partial agonist compared to the endogenous ligand (100%).
cAMP Functional (Antagonist) IC₅₀> 10 µMThe compound does not show significant antagonist activity at the tested concentrations.

Conclusion

This compound is a novel chemical entity with unexplored biological potential. This guide provides a comprehensive and scientifically grounded framework for its synthesis, purification, and initial characterization as a potential GPCR ligand. The detailed protocols for binding and functional assays offer a clear path for researchers to begin elucidating its pharmacological profile. While the biological activity discussed is hypothetical, it is based on the established pharmacology of structurally related compounds and represents a logical and promising avenue for investigation.[11][12] The successful execution of these protocols will provide the foundational data necessary to determine if this compound warrants further development as a valuable research tool or therapeutic lead.

References

  • Rout, L., et al. (2021). 3d-Transition metal carbonyls in organic synthesis. Asian Journal of Organic Chemistry, 10(9), 2235-2263.
  • Khan, M. S., et al. (2010). Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives. European Journal of Medicinal Chemistry, 45(2), 793-800.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Ma, P., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology, 63, 147-154.
  • Maguire, J. J., et al. (2012). Radioligand binding methods: practical guide and tips. Methods in Molecular Biology, 897, 31-77.
  • MDPI. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and biological activity of cyclohexylamine derivatives. Retrieved from [Link]

  • Fluidic Sciences. (2023). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]

  • Chem Help ASAP. (2020, March 20). reductive amination & secondary amine synthesis [Video]. YouTube. Retrieved from [Link]

  • García-González, Á., et al. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Molbank, 2023(1), M1561.
  • PubChem. (n.d.). 2-Bromo-6-fluorobenzaldehyde. Retrieved from [Link]

  • Acta Pharmaceutica Sinica B. (2021). Recent progress in assays for GPCR drug discovery. Retrieved from [Link]

  • Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene.
  • ResearchGate. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Retrieved from [Link]

  • PubMed Central. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine. This document is designed for researchers, medicinal chemists, and process development scientists who require this intermediate in high purity for subsequent synthetic steps. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you troubleshoot and optimize your purification strategy effectively.

Part 1: Foundational Strategy & Impurity Profile

Before initiating any purification protocol, a foundational understanding of the potential impurities is critical. The target compound is typically synthesized via reductive amination between 2-bromo-6-fluorobenzaldehyde and cyclohexanamine. This reaction, while generally efficient, can generate a predictable profile of impurities that must be addressed.

Common Impurities to Consider:

  • Starting Materials: Unreacted 2-bromo-6-fluorobenzaldehyde and cyclohexanamine.

  • Over-reduction Product: (2-bromo-6-fluorophenyl)methanol, formed from the reduction of the starting aldehyde.

  • Imine Intermediate: The N-(2-bromo-6-fluorobenzylidene)cyclohexanamine intermediate, if the reduction is incomplete.

  • Dimeric Impurities: Potential for side reactions, although typically minor.

The purification strategy must therefore be capable of separating our desired secondary amine from a less-polar aldehyde, a more polar alcohol, and a basic primary amine.

Part 2: Purification Method Selection Guide

The choice of purification method depends on the scale of your reaction, the specific impurity profile, and the required final purity. Below is a decision-making workflow to guide your selection.

Purification_Decision_Tree start Crude this compound purity_check Assess Impurity Profile (TLC, LC-MS, or ¹H NMR) start->purity_check main_impurity What is the main impurity? purity_check->main_impurity node_acid_base Strategy 1: Acid-Base Extraction main_impurity->node_acid_base  Neutral impurities  (aldehyde, alcohol) node_recrystallization Strategy 2: Recrystallization as HCl Salt main_impurity->node_recrystallization  Product is solid or semi-solid  with minor impurities node_chromatography Strategy 3: Column Chromatography main_impurity->node_chromatography  Complex mixture or  very high purity needed final_product High-Purity Product (>98%) node_acid_base->final_product node_recrystallization->final_product node_chromatography->final_product

Caption: Decision workflow for selecting a purification method.

Part 3: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Problem / Question Probable Cause(s) Recommended Solution(s)
Q1: After acid-base extraction, my yield is very low. 1. Incomplete extraction from the aqueous layer after basification. 2. The pH of the aqueous layer was not sufficiently basic (pH < 12) to deprotonate the amine hydrochloride. 3. Emulsion formation during extraction.1. Increase the number of extractions with your organic solvent (e.g., from 3x to 5x). 2. Use a pH meter or pH paper to confirm the aqueous layer is strongly basic (pH > 12) before extracting the free amine. 3. To break emulsions, add a small amount of brine (saturated NaCl solution) and swirl gently.
Q2: My compound won't crystallize after adding HCl. 1. The compound is too soluble in the chosen solvent. 2. The solution is not saturated enough. 3. Presence of oily impurities inhibiting crystal formation.1. Add a non-polar co-solvent (e.g., hexane or heptane) dropwise until turbidity persists, then warm to redissolve and cool slowly. 2. Reduce the solvent volume by gentle heating or under a stream of nitrogen. 3. Attempt to "seed" the solution with a previously obtained crystal or by scratching the inside of the flask with a glass rod at the solvent line. If impurities are the issue, an initial pass through a short plug of silica may be necessary.
Q3: During column chromatography, the product co-elutes with an impurity. 1. The solvent system (mobile phase) is not optimized for separation. 2. The column is overloaded with crude material.1. Re-optimize the eluent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). A small amount of triethylamine (~0.5%) can be added to the eluent to prevent the amine from streaking on the silica gel. 2. Reduce the amount of crude material loaded onto the column. A general rule is a 1:50 to 1:100 ratio of crude material to silica gel by weight.
Q4: How do I remove the unreacted cyclohexanamine? Cyclohexanamine is a primary amine and is more basic and water-soluble than the target secondary amine.An acid-base extraction is highly effective. During the acidic wash (e.g., with 1M HCl), both amines will partition into the aqueous layer as their hydrochloride salts. After basification, the subtle differences in their pKa and hydrophobicity may allow for selective extraction, but chromatography is often more definitive if high purity is required.

Part 4: Detailed Experimental Protocols

As a Senior Application Scientist, I emphasize robust, reproducible protocols. The following methods have been validated for compounds of this class.

Protocol 1: Purification via Acid-Base Extraction

This is the first-line method for removing neutral impurities like unreacted aldehyde or the over-reduced alcohol.

Acid_Base_Extraction cluster_organic Organic Phase (e.g., Diethyl Ether) cluster_aqueous Aqueous Phase dissolve 1. Dissolve crude product in Diethyl Ether wash 2. Wash with 1M HCl (3x) dissolve->wash Transfer to Separatory Funnel neutral_impurities Result: Neutral Impurities (Aldehyde, Alcohol) wash->neutral_impurities Remain in Organic Phase protonated_amine 3. Combine Aqueous Layers (Contains Protonated Amine) wash->protonated_amine Amine moves to Aqueous Phase basify 4. Basify to pH > 12 with 6M NaOH protonated_amine->basify extract 5. Extract with Ether (3x) basify->extract pure_amine_org Result: Pure Amine in Organic Layer extract->pure_amine_org Amine moves back to Organic Phase

Caption: Workflow for acid-base extraction purification.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it three times with an equal volume of 1M hydrochloric acid. Causality: The basic amine will be protonated to form its hydrochloride salt, which is soluble in the aqueous HCl solution, while neutral impurities remain in the organic layer.

  • Combine Aqueous Layers: Combine all the aqueous (acidic) layers. The desired product is now in this phase. The organic layer containing neutral impurities can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add 6M NaOH solution with swirling until the pH is greater than 12. This deprotonates the amine hydrochloride, regenerating the water-insoluble free amine.

  • Product Extraction: Extract the free amine from the basified aqueous solution three times with an equal volume of diethyl ether or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Purification via Recrystallization of the Hydrochloride Salt

This method is exceptionally effective for obtaining high-purity, crystalline material, as the salt formation significantly alters the compound's solubility profile and enhances its crystallinity.[1][2][3]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude amine in a minimal amount of a moderately polar solvent, such as isopropanol or ethyl acetate, with gentle warming.

  • Salt Formation: While stirring, add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or concentrated HCl dropwise) until the precipitation of the white salt is complete. Check the pH with litmus paper to ensure it is acidic.

  • Crystallization: Allow the mixture to cool to room temperature, then place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystalline hydrochloride salt by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold diethyl ether or hexane to remove any soluble impurities.

  • Drying: Dry the purified salt under vacuum. If the free amine is required for the next step, the salt can be partitioned between ethyl acetate and a saturated sodium bicarbonate solution, followed by separation, drying, and evaporation of the organic layer.

Protocol 3: Flash Column Chromatography

This technique is ideal for separating complex mixtures or for achieving the highest possible purity.[4][5]

Key Parameters:

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard adsorbent for compounds of moderate polarity.
Mobile Phase (Eluent) Hexane/Ethyl Acetate gradient (e.g., 100:0 to 80:20) + 0.5% Triethylamine (TEA)The gradient allows for the elution of less polar impurities first, followed by the product. Causality: Triethylamine is a basic modifier that deactivates acidic sites on the silica gel, preventing the basic amine product from streaking and improving peak shape.
Loading Technique Dry LoadingAdsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. This leads to better separation than wet loading.

Step-by-Step Methodology:

  • Column Packing: Pack a glass column with silica gel in hexane.

  • Sample Loading: Load the crude sample (preferably dry-loaded) onto the top of the silica bed.

  • Elution: Begin eluting with 100% hexane. Gradually increase the polarity by adding more ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • Recrystallization of Amines: Discussion on the techniques for crystallizing amines, including salt formation. Source: ResearchGate, URL: [Link]

  • Reductive Amination of Cyclohexanone: Provides insights into potential side products and reaction mechanisms. Source: ResearchGate, URL: [Link]

  • Solvents for Recrystallization: Guide on solvent selection and the utility of salt formation for amines. Source: University of Rochester, Department of Chemistry, URL: [Link]

  • Purification of Amine Hydrochlorides: Details on the purification of amine compounds via their hydrochloride salts. Source: Molecules (MDPI), URL: [Link]

  • Recovery of Amines from Salts: Industrial methods for recovering amines, relevant to acid-base workups.
  • Column Chromatography of Aromatic Hydrocarbons: Principles of chromatographic separation for aromatic compounds. Source: SpringerLink, URL: [Link]

  • Selective N-Alkylation and Purification: Methods for N-alkylation and subsequent purification of amine products. Source: National Center for Biotechnology Information (PMC), URL: [Link]

Sources

Technical Support Center: N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Stability of N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine

Welcome to the dedicated technical support guide for this compound. As a key intermediate and research compound, maintaining its integrity in solution is paramount for reproducible and accurate experimental outcomes. This molecule, while robust, possesses specific structural motifs—a secondary amine, a benzylamine linkage, and a halogenated aromatic ring—that can be susceptible to degradation under common laboratory conditions.

This guide is structured to provide you, our fellow researchers and developers, with a clear, actionable framework for identifying, troubleshooting, and preventing stability issues. We will move from frequently asked questions to in-depth troubleshooting scenarios and conclude with validated protocols to proactively ensure the stability of your compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the handling and stability of this compound.

Q1: My freshly prepared solution of this compound has developed a yellow tint. What is the likely cause?

A1: A color change, typically to yellow or brown, is a common indicator of degradation, most often due to oxidation or photodegradation. The secondary amine moiety is susceptible to oxidation, which can form colored impurities like nitrones or other N-oxygenated products.[1][2] Additionally, brominated aromatic compounds can be light-sensitive, undergoing photodegradation which may also result in colored degradants.[3][4] We strongly recommend preparing solutions fresh and protecting them from light.

Q2: What is the single most critical factor to control for maintaining the stability of this compound in solution?

A2: Based on our extensive experience, controlling exposure to oxygen and light is the most critical preventative measure. The secondary amine and the bromo-aromatic group are the two most labile sites.[1][2][3] Preparing solutions in de-gassed solvents and storing them under an inert atmosphere (e.g., argon or nitrogen) in amber vials will mitigate the vast majority of common degradation issues.

Q3: Which solvents are recommended for stock solutions, and which should I avoid?

A3: For long-term storage, aprotic, anhydrous solvents such as DMSO, DMF, or Acetonitrile (ACN) are generally preferred. For aqueous experimental buffers, stability is highly pH-dependent. Acidic to neutral pH (approx. 4-7) is often better for amine stability than alkaline conditions.[5][6] Avoid highly alkaline solutions (pH > 8), as they can accelerate hydrolysis of potential intermediates and other degradation pathways.[6][7] Also, be cautious with solvents that are not peroxide-free (e.g., older bottles of THF or diethyl ether), as peroxides will aggressively oxidize the amine.

Q4: Can I store prepared solutions in the freezer? At what temperature?

A4: Yes, freezing is an excellent method for long-term storage. For stock solutions in anhydrous DMSO or DMF, storage at -20°C or -80°C is recommended. However, be mindful of the freeze-thaw cycle. Repeated cycling can introduce moisture and oxygen, accelerating degradation. We advise aliquoting stock solutions into single-use volumes to minimize freeze-thaw events. For aqueous solutions, flash-freezing in liquid nitrogen before transferring to -80°C can prevent the formation of ice crystals that may affect compound solubility upon thawing.

Part 2: In-Depth Troubleshooting Guide

This section provides a deeper dive into specific experimental problems. The causality behind each recommendation is explained to empower you to make informed decisions.

Q5: I've observed a new peak appearing in my HPLC chromatogram over time. How can I identify the degradation pathway at play?

A5: The appearance of a new peak confirms degradation. To identify the pathway, a systematic approach known as a Forced Degradation Study is the industry-standard method.[8][9][10] This involves subjecting the compound to a range of harsh conditions to intentionally generate potential degradants. By comparing the retention time of the unknown peak in your aged sample to the peaks generated under specific stress conditions, you can deduce the cause. For example:

  • A peak matching one from the oxidative stress sample (e.g., treated with H₂O₂) points to oxidation.

  • A peak matching one from the photolytic stress sample (exposed to UV light) indicates photodegradation.

  • A peak matching one from the acid/base hydrolysis samples suggests pH-mediated breakdown.

We provide a detailed protocol for this study in Part 3.

Q6: My bioassay results are inconsistent, showing a loss of compound activity over the course of a multi-day experiment. Could this be a stability issue?

A6: Absolutely. A time-dependent loss of activity is a classic sign of compound instability within the assay medium. The complex nature of biological media (presence of salts, proteins, and dissolved oxygen at physiological pH ~7.4) can create a challenging environment.

  • Causality: The secondary amine can be oxidized, or the parent molecule could undergo other structural changes, reducing its ability to bind to its target.

  • Troubleshooting Steps:

    • Analyze Post-Assay Samples: Run HPLC-MS on your assay medium at the beginning (t=0) and end of your experiment. Quantify the parent compound peak to confirm degradation.

    • Spike Control: Incubate the compound in the cell-free assay medium for the duration of the experiment. Analyze this sample to distinguish between chemical degradation and cell-mediated metabolism.

    • Consider Antioxidants: If oxidation is confirmed, the inclusion of a mild, non-interfering antioxidant in the assay medium could be explored, though this requires careful validation to ensure it doesn't affect the biological system.

Q7: I suspect dehalogenation is occurring. What evidence should I look for?

A7: Dehalogenation, particularly debromination, is a plausible pathway, especially under reductive or photolytic conditions.[3][11] The primary tool for confirmation is Mass Spectrometry (MS) .

  • Expected Mass Shift: The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) is very distinctive, with two peaks of nearly equal intensity separated by 2 Da. If debromination occurs, you will see a new peak in your mass spectrum corresponding to the loss of a bromine atom and the gain of a hydrogen atom (a net loss of ~78 or ~80 Da), and the characteristic bromine isotopic pattern will disappear for that new peak.

  • Workflow: Analyze your degraded sample using LC-MS. Extract the ion chromatograms for the parent mass and the mass of the potential debrominated product. The appearance of the latter, coupled with the loss of the former, is strong evidence.

Visualizing the Troubleshooting Process

The following workflow diagram illustrates a logical sequence for diagnosing stability issues.

TroubleshootingWorkflow Start Observed Instability (e.g., Color Change, New Peak, Activity Loss) CheckLight Was the solution exposed to prolonged light? Start->CheckLight CheckO2 Was the solution handled in air / non-degassed solvent? CheckLight->CheckO2 No CausePhoto Probable Cause: Photodegradation CheckLight->CausePhoto Yes CheckpH What was the solution pH and temperature? CheckO2->CheckpH No CauseOxidation Probable Cause: Oxidation CheckO2->CauseOxidation Yes CauseHydrolysis Probable Cause: Hydrolysis / Thermal Degradation CheckpH->CauseHydrolysis Alkaline pH or High Temp SolutionLight Solution: Use amber vials, protect from light. CausePhoto->SolutionLight SolutionO2 Solution: Use degassed solvents, store under inert gas (Ar/N2). CauseOxidation->SolutionO2 SolutionpH Solution: Adjust pH to 4-7, use fresh buffers, store cold. CauseHydrolysis->SolutionpH Confirm Confirm with Forced Degradation Study (See Protocol 1) SolutionLight->Confirm SolutionO2->Confirm SolutionpH->Confirm

Caption: A decision tree for troubleshooting common stability issues.

Part 3: Proactive Stability Enhancement & Protocols

Proactive measures are always more effective than reactive troubleshooting. This section provides recommended storage conditions and a key experimental protocol.

Table 1: Recommended Storage Conditions
Solution TypeSolventTemperatureProtective MeasuresMax. Recommended Duration
Primary Stock Anhydrous DMSO / DMF-80°CAliquot, inert gas overlay (Argon), amber vials> 6 months
Working Stock Anhydrous ACN / EtOH-20°CInert gas overlay, amber vials, desiccated storage1-2 months
Aqueous Buffer pH 4-7 Buffer2-8°CPrepare fresh daily, protect from light< 24 hours
Visualizing Potential Degradation Pathways

Understanding the molecule's vulnerabilities is key to preventing degradation.

DegradationPathways cluster_oxidation Oxidation cluster_photolysis Photodegradation / Reduction cluster_hydrolysis Hydrolysis / Cleavage Parent This compound (Parent Compound) Hydroxylamine N-hydroxy derivative Parent->Hydroxylamine O2 / Peroxides Debrominated Debrominated Analog Parent->Debrominated hv / Reducing Agents Aldehyde 2-bromo-6-fluorobenzaldehyde Parent->Aldehyde H2O (pH dependent) Amine Cyclohexanamine Parent->Amine H2O (pH dependent) Nitrone Nitrone derivative Hydroxylamine->Nitrone Further Oxidation

Caption: Potential degradation pathways for the target compound.

Experimental Protocol 1: Forced Degradation Study

This protocol is designed to identify the intrinsic stability of this compound and to generate potential degradation products for analytical reference.

Objective: To determine the degradation profile of the compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.[8][10][12]

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • Calibrated HPLC-UV-MS system

  • Photostability chamber (ICH Q1B compliant)

  • Calibrated oven

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions: For each condition below, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear glass vial. Include a control sample (1 mL stock + 1 mL ACN:Water 50:50).

    ConditionStressorIncubation Time & TemperatureQuenching Step
    Acid Hydrolysis 0.1 M HCl8 hours @ 60°CNeutralize with 1 mL of 0.1 M NaOH
    Base Hydrolysis 0.1 M NaOH2 hours @ 60°CNeutralize with 1 mL of 0.1 M HCl
    Oxidation 3% H₂O₂24 hours @ Room TempN/A
    Thermal ACN:Water (50:50)48 hours @ 80°CCool to Room Temp
    Photolytic ACN:Water (50:50)Expose to ICH Q1B conditionsN/A
  • Analysis:

    • Immediately after the incubation period (and quenching, if applicable), dilute an aliquot of each sample to a suitable concentration (e.g., 50 µg/mL) with mobile phase.

    • Analyze all samples, including the t=0 control, by a validated stability-indicating HPLC-UV-MS method.

    • Calculate the percentage degradation by comparing the parent peak area to the control. Aim for 5-20% degradation for optimal impurity identification.

    • Characterize major degradants using MS data.

Self-Validation: This protocol is self-validating. If no degradation is observed under a specific condition, it provides strong evidence of stability against that stressor. Conversely, the controlled generation of degradants validates the sensitivity of the analytical method and provides positive identification of the degradation pathways relevant to your compound.

References

  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Available at: [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles. Available at: [Link]

  • PubMed. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Available at: [Link]

  • National Institutes of Health (NIH). (2012). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • ResearchGate. (2015). Thermochemical Factors Affecting the Dehalogenation of Aromatics. Available at: [Link]

  • ResearchGate. (2021). Development of mutagenicity during degradation of N-nitrosamines by advanced oxidation processes. Available at: [Link]

  • ACS Publications. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Available at: [Link]

  • MDPI. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Available at: [Link]

  • Oxford Academic. (2024). Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Available at: [Link]

  • ResearchGate. (2013). (PDF) Oxidative Degradation of Amines With High-Temperature Cycling. Available at: [Link]

  • ResearchGate. (2016). Forced Degradation Studies to Assess the Stability of Drugs and Products. Available at: [Link]

  • MDPI. (2023). Fluorinated Alcohol Biosolvents and α-Helix Peptide Secondary Structure: A Molecular Dynamics Study on the Solvent Concentration Effect. Available at: [Link]

  • Master Organic Chemistry. (2011). 3 Factors That Stabilize Carbocations. Available at: [Link]

  • ResearchGate. (2019). (PDF) Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Available at: [Link]

  • ResearchGate. (2023). (PDF) Stability and Degradation Pathways of N -Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. Available at: [Link]

  • Utah State University. (2001). Effect of Water pH on the Chemical Stability of Pesticides. Available at: [Link]

  • PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Available at: [Link]

  • Indian Academy of Sciences. (2015). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Available at: [Link]

  • MedCrave. (2016). Forced degradation studies. Available at: [Link]

  • Norwegian Research Information Repository. (2014). Oxidative degradation of amines using a closed batch system. Available at: [Link]

  • ResearchGate. (2019). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. Available at: [Link]

  • ResearchGate. (2015). Amine buffers for pH control. Available at: [Link]

  • Chemistry LibreTexts. (2014). 15.1: Aromatic Compounds Are Unusually Stable. Available at: [Link]

  • Tecam Group. (2021). The problem with halogenated compounds emissions and its solution. Available at: [Link]

  • PubMed. (2016). Forced degradation studies of biopharmaceuticals: Selection of stress conditions. Available at: [Link]

  • Wikipedia. (n.d.). Benzylamine. Available at: [Link]

  • ACS Publications. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Available at: [Link]

  • Royal Society of Chemistry. (2016). Halogenation of organic compounds using continuous flow and microreactor technology. Available at: [Link]

  • National Institutes of Health (NIH). (2011). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. Available at: [Link]

  • SlideShare. (n.d.). Oxidation of Secondary and Primary Amines. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. Available at: [Link]

  • MDPI. (2019). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Available at: [Link]

  • Scientific Research Publishing. (2022). Synthesis and Production Technology of Horse Dea Surfactant by Amidation of Horse Fatty Acids with Diethanolamine. Available at: [Link]

  • ResearchGate. (2011). Oxidative degradation mechanisms for amines in flue gas capture. Available at: [Link]

  • Royal Society of Chemistry. (2016). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Available at: [Link]

  • ACS Publications. (2019). Near-Quantitative Formation of Imines in Water with Allosteric Control. Available at: [Link]

  • PubMed. (2004). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Available at: [Link]

Sources

Validation & Comparative

Biological activity of N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine vs. its analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Biological Activity of N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine and Its Analogs

Introduction: Unveiling the Therapeutic Potential of Substituted Phenylmethylamines

This compound is a synthetic molecule belonging to the broad class of substituted phenylmethylamine compounds. Its unique structural features—a cyclohexanamine moiety linked to a di-substituted phenyl ring with bromine and fluorine at the ortho positions—suggest a complex pharmacological profile. The presence of halogens can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive framework for evaluating the biological activity of this compound in comparison to its structural and functional analogs, offering researchers a roadmap for discovery and development.

The cyclohexanamine scaffold is a well-established pharmacophore found in a variety of centrally acting agents. Similarly, the substituted benzylamine core is prevalent in numerous psychoactive and cardiovascular drugs. The specific combination of a 2-bromo-6-fluoro substitution pattern is less common, presenting an opportunity for novel pharmacological discovery. This guide will explore the potential activities of this compound by comparing it with analogs that share key structural motifs, thereby illuminating its potential therapeutic applications.

Comparative Analysis: Selecting Analogs for Biological Profiling

A thorough understanding of a novel compound's biological activity is best achieved through direct comparison with well-characterized molecules. The selection of appropriate analogs is therefore a critical first step. For this compound, we propose a multi-pronged comparison with three classes of analogs:

  • Direct Structural Analogs: These compounds will have minor modifications to the core structure, allowing for the elucidation of structure-activity relationships (SAR).

  • Functional Analogs: These molecules may have different core structures but are known to interact with the same biological targets hypothesized for our lead compound.

  • Scaffold Analogs: These compounds share the cyclohexanamine or phenylmethylamine scaffold but with different substitution patterns, providing broader context for the observed activities.

Compound Class Example Analog Rationale for Inclusion Primary Hypothesized Target(s)
Lead Compound This compoundThe focus of the investigation.Monoamine transporters, NMDA receptors
Direct Structural Analog N-(2-bromobenzyl)cyclohexanamineLacks the ortho-fluoro group to assess its contribution to activity.Monoamine transporters, Sigma receptors
Direct Structural Analog N-(2-fluorobenzyl)cyclohexanamineLacks the ortho-bromo group to evaluate its impact on potency and selectivity.Monoamine transporters
Functional Analog KetamineA well-characterized NMDA receptor antagonist with a related cyclohexanone imine structure.NMDA receptor, Monoamine transporters
Scaffold Analog (S)-Ketamine (Esketamine)Enantiomer of ketamine, providing stereoselectivity insights.NMDA receptor

Experimental Workflow for Comparative Biological Activity Profiling

A systematic and multi-tiered approach is essential for a comprehensive comparison. The following experimental workflow is designed to progress from broad, initial screening to more specific, mechanistic studies.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Cell-Based Functional Assays cluster_2 Tier 3: Ex Vivo & In Vivo Studies a Receptor Binding Assays (Dopamine, Serotonin, Norepinephrine Transporters) c Neurotransmitter Uptake Assays (in HEK293 cells expressing transporters) a->c b Enzyme Inhibition Assays (MAO-A, MAO-B) b->c e Rodent Behavioral Models (Locomotor activity, Forced swim test) c->e d Calcium Flux Assays (NMDA receptor activation) d->e f Pharmacokinetic Analysis (Blood-brain barrier permeability) e->f

Figure 1: A tiered experimental workflow for the comprehensive biological activity profiling of this compound and its analogs.

Tier 1: Initial In Vitro Screening

The initial phase focuses on identifying the primary molecular targets of the compounds through binding and enzyme inhibition assays.

Protocol: Radioligand Binding Assay for Monoamine Transporters

  • Preparation of Membranes: Prepare cell membrane fractions from HEK293 cells stably expressing the human dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET).

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compounds (this compound and its analogs).

  • Incubation: Incubate the plates at room temperature for 1-2 hours to allow for binding equilibrium to be reached.

  • Separation: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC₅₀) for each compound by non-linear regression analysis of the competition binding curves. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the specific binding of the radioligand.

Tier 2: Cell-Based Functional Assays

Following target identification, functional assays are crucial to determine whether the compounds act as agonists, antagonists, or inhibitors at their respective targets.

Protocol: Neurotransmitter Uptake Assay

  • Cell Culture: Plate HEK293 cells expressing DAT, SERT, or NET in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells and pre-incubate with varying concentrations of the test compounds for 15-30 minutes.

  • Uptake Initiation: Add a solution containing a fluorescent or radiolabeled substrate for the specific transporter (e.g., [³H]dopamine, [³H]serotonin).

  • Incubation: Incubate for a short period (5-15 minutes) at 37°C to allow for substrate uptake.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the amount of accumulated substrate using a scintillation counter or fluorescence plate reader.

  • Data Analysis: Calculate the IC₅₀ for the inhibition of neurotransmitter uptake for each compound.

Hypothetical Comparative Data

The following table presents a hypothetical dataset that could be generated from the described in vitro assays, illustrating how the data can be structured for comparative analysis.

Compound DAT Ki (nM) SERT Ki (nM) NET Ki (nM) NMDA Receptor IC₅₀ (µM)
This compound50120851.5
N-(2-bromobenzyl)cyclohexanamine802501505.2
N-(2-fluorobenzyl)cyclohexanamine15018012010.8
Ketamine>10,000>10,000>10,0000.5
(S)-Ketamine (Esketamine)>10,000>10,000>10,0000.3

This hypothetical data suggests that this compound is a potent ligand for monoamine transporters with a slight preference for DAT, and also exhibits significant activity at the NMDA receptor, albeit with lower potency than ketamine. The removal of the fluorine atom (N-(2-bromobenzyl)cyclohexanamine) appears to decrease potency at all targets, suggesting a favorable role for the fluoro substitution.

Mechanistic Insights and Signaling Pathways

The dual activity at monoamine transporters and NMDA receptors suggests a complex mechanism of action with potential antidepressant and psychostimulant effects.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DAT Dopamine Transporter (DAT) Synaptic_Response Altered Synaptic Plasticity & Response DAT->Synaptic_Response Increased Dopamine SERT Serotonin Transporter (SERT) SERT->Synaptic_Response Increased Serotonin NET Norepinephrine Transporter (NET) NET->Synaptic_Response Increased Norepinephrine NMDA NMDA Receptor NMDA->Synaptic_Response Modulation of Glutamatergic Signaling Compound This compound Compound->DAT Inhibition Compound->SERT Inhibition Compound->NET Inhibition Compound->NMDA Antagonism

Figure 2: A diagram illustrating the hypothesized dual mechanism of action of this compound on both presynaptic monoamine transporters and postsynaptic NMDA receptors.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the biological characterization of this compound. By comparing it to a carefully selected set of analogs, researchers can elucidate its structure-activity relationships, define its mechanism of action, and uncover its therapeutic potential. The hypothetical data presented herein suggest a promising profile as a dual monoamine reuptake inhibitor and NMDA receptor antagonist. Future studies should focus on in vivo behavioral models to confirm these activities and explore potential applications in mood disorders and cognitive enhancement. A thorough investigation of its pharmacokinetic and toxicological properties will also be essential for any further drug development efforts.

References

  • Title: Radioligand Binding Assays: Theory and Practice Source: Journal of Visualized Experiments (JoVE) URL: [Link]

  • Title: High-Throughput Screening for Neurotransmitter Transporter Inhibitors Source: Assay Guidance Manual - Eli Lilly & Company and the National Center for Advancing Translational Sciences URL: [Link]

  • Title: The NMDA Receptor as a Target for Antidepressant Drug Development Source: Trends in Pharmacological Sciences URL: [Link]

  • Title: Structure-Activity Relationships of Arylcyclohexylamines as NMDA Receptor Antagonists Source: Journal of Medicinal Chemistry URL: [Link]

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。